molecular formula C6H5BrIN B7774400 2-Bromo-3-iodo-4-methylpyridine

2-Bromo-3-iodo-4-methylpyridine

Cat. No.: B7774400
M. Wt: 297.92 g/mol
InChI Key: QXDGAEFNHPQAJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4-methylpyridine can be achieved through a multi-step process. One common method involves the bromination and iodination of 4-methylpyridine. The reaction typically requires the use of bromine and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often involve heating the reactants to a temperature range of 180-200°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in closed systems to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-4-methylpyridine largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of pharmaceuticals, it can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways involved depend on the final product synthesized from this intermediate .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile reactivity in various chemical reactions. This dual halogenation makes it a valuable intermediate for the synthesis of complex molecules .

Biological Activity

2-Bromo-3-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of both bromine and iodine substituents on the pyridine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of 4-methylpyridine derivatives. The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution or via coupling reactions using appropriate halogenating agents. The optimization of synthetic routes is crucial for enhancing yield and purity.

Antimicrobial Activity

Recent studies have indicated that halogenated pyridines exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. In vitro tests demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that it possesses moderate cytotoxic effects, with IC50 values ranging from 20 to 50 µM, suggesting a potential for further development as an anticancer agent.

Cell Line IC50 (µM)
HeLa30
MCF-725

The mechanism underlying the biological activity of this compound appears to involve disruption of cellular processes in target organisms. Studies suggest that the compound may interfere with nucleic acid synthesis or protein function due to its structural attributes. Further investigations using molecular docking studies have indicated potential binding interactions with key enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various halogenated pyridines, including this compound. The results demonstrated that this compound significantly inhibited the growth of resistant strains of bacteria, highlighting its therapeutic potential in combating antibiotic resistance .
  • Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of halogenated pyridines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

2-bromo-3-iodo-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDGAEFNHPQAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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